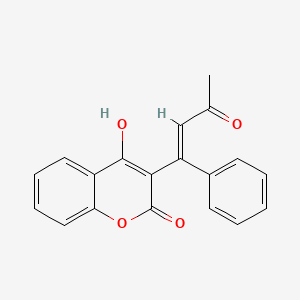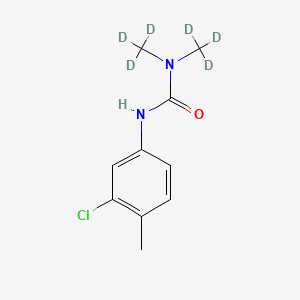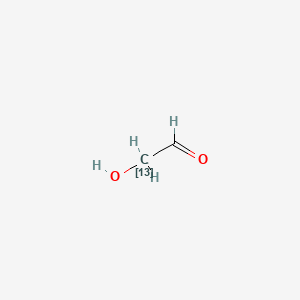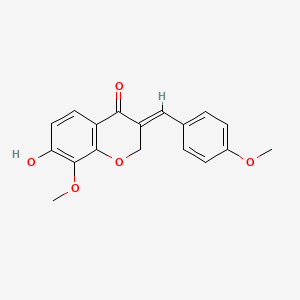![molecular formula C24H25NO2 B583884 Phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- CAS No. 1394929-55-5](/img/structure/B583884.png)
Phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]-
描述
Phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]-, also known as 4-hydroxy-N,N-didesmethyltamoxifen, is a nonsteroidal aromatase inhibitor of the triphenylethylene group. It is an active metabolite of the selective estrogen receptor modulator tamoxifen. Unlike tamoxifen, Phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- is not a selective estrogen receptor modulator and instead acts as a potent and selective competitive inhibitor of aromatase .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- involves the preparation of its isomers, including (E)-norendoxifen, (Z)-norendoxifen, and (E,Z)-norendoxifen. The synthetic route typically involves the use of tamoxifen as a starting material. The process includes the following steps :
Hydroxylation: Introduction of a hydroxyl group to the tamoxifen molecule.
Desmethylation: Removal of methyl groups from the nitrogen atoms.
Isomerization: Separation and purification of the (E) and (Z) isomers.
Industrial Production Methods
the synthesis process in a laboratory setting can be scaled up for industrial production, involving similar reaction conditions and purification techniques .
化学反应分析
Types of Reactions
Phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of Phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- .
科学研究应用
Phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a lead compound for the development of novel therapeutic agents.
Biology: Studied for its effects on estrogen receptors and aromatase inhibition.
Medicine: Potential therapeutic agent for the treatment of estrogen receptor-positive breast cancer.
Industry: Potential use in the development of antiestrogenic drugs.
作用机制
Phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens . The compound binds competitively to the active site of aromatase, preventing the enzyme from catalyzing the conversion process. This results in a decrease in estrogen levels, which is beneficial in the treatment of estrogen receptor-positive breast cancer .
相似化合物的比较
Phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- is compared with other similar compounds, such as:
4-Hydroxytamoxifen: Another metabolite of tamoxifen with selective estrogen receptor modulator activity.
Endoxifen: A potent metabolite of tamoxifen with both estrogen receptor modulatory and aromatase inhibitory activities.
Afimoxifene: A derivative of tamoxifen with similar properties.
Phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- is unique in its potent and selective inhibition of aromatase, making it a promising lead compound for the development of new therapeutic agents .
属性
IUPAC Name |
4-[(E)-1-[4-(2-aminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17,25H2,1H3/b24-23+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQBLTPGQSYLHD-WCWDXBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCN)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394929-55-5 | |
| Record name | E-Norendoxifen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394929555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | E-NORENDOXIFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI9AT88BS7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does E-Norendoxifen interact with aromatase and what are the downstream effects of this interaction?
A1: E-Norendoxifen acts as a potent competitive inhibitor of aromatase (CYP19), the enzyme responsible for converting testosterone to estradiol [, , , , ]. This inhibition effectively reduces the production of estradiol, which is a key driver of hormone receptor-positive breast cancer in postmenopausal women [, , , , ]. The E-isomer exhibits a 9.3-fold higher inhibitory ability against aromatase compared to the Z-isomer, highlighting its superior potency [, , , , ].
Q2: How does the structure of E-Norendoxifen relate to its activity as an aromatase inhibitor and estrogen receptor modulator?
A2: While the exact structural basis for E-Norendoxifen's interaction with aromatase is not fully elucidated in the provided abstracts, research suggests that the E-isomer's configuration allows for more favorable binding within the enzyme's active site compared to the Z-isomer [, , , , ]. This difference in binding affinity contributes to the observed difference in inhibitory potency between the two isomers [, , , , ]. Further investigation into the structure-activity relationship, potentially through docking and energy minimization studies as suggested in one study [], could provide a more detailed understanding of the key structural features contributing to E-Norendoxifen's activity.
Q3: Beyond aromatase, does E-Norendoxifen interact with other cytochrome P450 enzymes involved in drug metabolism?
A3: Yes, studies indicate that E-Norendoxifen can inhibit other cytochrome P450 enzymes, including CYP1A2, CYP3A4, CYP3A5, and CYP2C19, albeit with varying potencies [, , , ]. Specifically, it demonstrates a competitive inhibition mechanism against CYP2C19 and a non-competitive mechanism against CYP3A4 and CYP3A5 [, ]. These findings suggest a potential for drug-drug interactions when E-Norendoxifen is administered alongside medications metabolized by these enzymes.
Q4: Are there any known differences in the pharmacokinetic profiles of E-Norendoxifen and Z-Norendoxifen?
A4: While the provided research focuses on in vitro studies, one study did investigate the pharmacokinetic parameters of (E,Z)-Norendoxifen in mice []. Interestingly, this study found that the Z-isomer resulted in significantly higher plasma concentrations and exposures (AUC values) than E-Norendoxifen []. This difference in pharmacokinetics could have implications for the in vivo efficacy and potential side effect profiles of each isomer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![DL-[1,2,3-13C3]Glyceraldehyde](/img/structure/B583801.png)
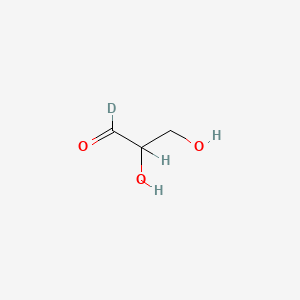
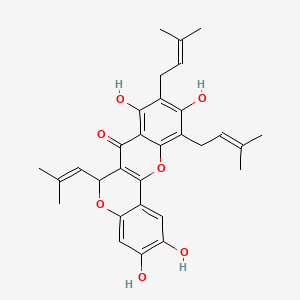
![D-[2-2H]Glyceraldehyde](/img/structure/B583804.png)



![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)
